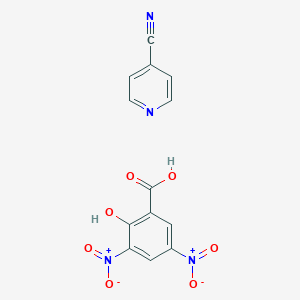![molecular formula C63H48Si2 B12608260 [(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) CAS No. 874902-73-5](/img/structure/B12608260.png)
[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) is a complex organic compound that belongs to the class of anthracene derivatives This compound is characterized by its unique structure, which includes a methylanthracene core linked to phenylene and triphenylsilane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) typically involves multiple steps, starting with the preparation of the methylanthracene core This core is then functionalized with phenylene groups through a series of coupling reactions
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene compounds.
科学的研究の応用
[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which [(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) exerts its effects is primarily related to its ability to interact with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. Additionally, its photophysical properties allow it to participate in energy transfer processes, making it useful in applications like fluorescence microscopy and photodynamic therapy.
類似化合物との比較
[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield.
Anthracene-9,10-diylbis(methylene)dimalonic acid: Used as a singlet oxygen probe.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
The uniqueness of [(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) lies in its combination of anthracene, phenylene, and triphenylsilane groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
874902-73-5 |
|---|---|
分子式 |
C63H48Si2 |
分子量 |
861.2 g/mol |
IUPAC名 |
[3-[2-methyl-10-(3-triphenylsilylphenyl)anthracen-9-yl]phenyl]-triphenylsilane |
InChI |
InChI=1S/C63H48Si2/c1-47-42-43-60-61(44-47)63(49-25-23-39-57(46-49)65(53-32-14-5-15-33-53,54-34-16-6-17-35-54)55-36-18-7-19-37-55)59-41-21-20-40-58(59)62(60)48-24-22-38-56(45-48)64(50-26-8-2-9-27-50,51-28-10-3-11-29-51)52-30-12-4-13-31-52/h2-46H,1H3 |
InChIキー |
VSNTUKKUZUMPLY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC(=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


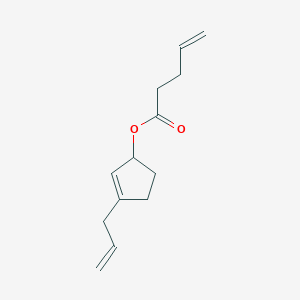
![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12608197.png)
![3-[2-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12608200.png)
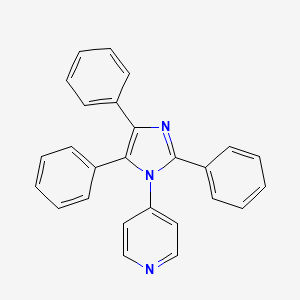
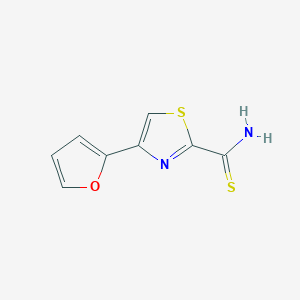
![Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12608221.png)
![Phenol, 2-[(1-phenyl-3-butenyl)amino]-](/img/structure/B12608225.png)
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide](/img/structure/B12608233.png)
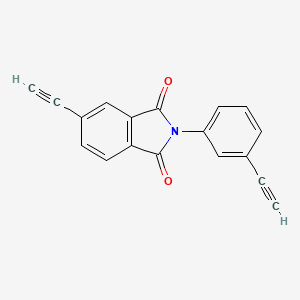
![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
![4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12608254.png)
